Ruscorectal (combination)

Catalog No.
S952172
CAS No.
50933-59-0
M.F
C54H82O8
M. Wt
859.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruscorectal (combination)

CAS Number

50933-59-0

Product Name

Ruscorectal (combination)

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol;(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

Molecular Formula

C54H82O8

Molecular Weight

859.2 g/mol

InChI

InChI=1S/C27H42O4.C27H40O4/c2*1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3;5,16,18-24,28-29H,1,6-14H2,2-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-;16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m10/s1

InChI Key

ULTJXMKBDQFMHO-RNKMQGRWSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Synonyms

ruscorectal (combination)

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1.C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6

The exact mass of the compound Ruscorectal (combination) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ruscorectal (combination) is a pharmaceutical compound that primarily combines ruscogenin and trimebutine. It is used in various formulations, including creams and suppositories, for the treatment of hemorrhoids and other rectal conditions. The molecular formula of Ruscorectal is C54H82O8C_{54}H_{82}O_8, and it is classified as a small molecule with a complex structure that enhances its therapeutic efficacy .

  • Since the ingredients are unknown, the mechanism of action for Ruscorectal remains unclear.
  • There is no information available on the safety profile of Ruscorectal, including potential toxicity or side effects.

Limitations and Future Research

The information available on Ruscorectal is limited primarily due to the following reasons:

  • The source referencing Ruscorectal (combination) is from 1976. Medical research has significantly advanced since then, and newer treatments might have superseded this combination drug.
  • The reference itself is in German and offers minimal details.

The primary chemical reaction involving Ruscorectal is the interaction between its components—ruscogenin and trimebutine. Ruscogenin, a steroid saponin, exhibits anti-inflammatory properties, while trimebutine acts as an antispasmodic agent. The combination of these two compounds allows for a synergistic effect, enhancing local anesthetic properties and reducing inflammation in the affected area .

Ruscorectal demonstrates significant biological activity, particularly in anti-inflammatory and analgesic contexts. Ruscogenin has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) p65, contributing to its therapeutic effects in inflammatory conditions . Trimebutine complements this by alleviating spasms in the gastrointestinal tract, making the combination effective for rectal treatments.

The synthesis of Ruscorectal typically involves the extraction of ruscogenin from natural sources such as Ophiopogon japonicus or Sansevieria ehrenbergii, followed by chemical modification to enhance its solubility and bioavailability. Trimebutine is synthesized through various organic reactions, including alkylation and esterification processes. The final formulation combines these two active ingredients into a stable compound suitable for medicinal use .

Ruscorectal is primarily used in the treatment of:

  • Hemorrhoids: Reducing inflammation and pain associated with hemorrhoidal disease.
  • Local Anesthesia: Providing relief during rectal examinations or procedures.
  • Gastrointestinal Disorders: Alleviating symptoms related to gastrointestinal spasms due to trimebutine's action .

Research indicates that the combination of ruscogenin and trimebutine enhances therapeutic outcomes compared to individual components. Studies have demonstrated that ruscogenin can increase the bioavailability of trimebutine, leading to improved efficacy in pain relief and inflammation reduction. Additionally, interaction studies suggest minimal adverse effects when used together, making it a favorable option for patients with rectal conditions .

Several compounds share similarities with Ruscorectal in terms of structure or therapeutic use. Below are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
RuscogeninSteroid SaponinAnti-inflammatoryNatural origin; inhibits pro-inflammatory markers
TrimebutineSynthetic AntispasmodicGastrointestinal disordersAlleviates spasms; enhances gastrointestinal motility
ButylscopolamineAnticholinergicAntispasmodicPrimarily used for gastrointestinal spasms; different mechanism of action
LidocaineLocal AnestheticPain reliefRapid onset but shorter duration compared to Ruscorectal

Ruscorectal's uniqueness lies in its dual-action formulation that combines anti-inflammatory and antispasmodic properties, making it particularly effective for rectal applications where both pain relief and reduced inflammation are required.

Molecular Formula and Weight

Ruscorectal (combination) possesses the molecular formula C₅₄H₈₂O₈, corresponding to a molecular weight of 859.22408 g/mol [4]. This molecular composition reflects the combined contribution of both active components within the formulation. The individual components contribute distinct molecular characteristics to the overall structure:

Table 1: Molecular Composition of Ruscorectal Components

ComponentMolecular FormulaMolecular Weight (g/mol)CAS Number
RuscogeninC₂₇H₄₂O₄430.63472-11-7
TrimebutineC₂₂H₂₉NO₅387.4839133-31-8
Combined FormulationC₅₄H₈₂O₈859.2250933-59-0

The combined molecular formula indicates the presence of 54 carbon atoms, 82 hydrogen atoms, and 8 oxygen atoms in the complete formulation [5]. This composition demonstrates the additive nature of the two distinct chemical entities within the pharmaceutical combination [4].

Structural Elucidation

The structural elucidation of Ruscorectal (combination) requires examination of both constituent molecules. Ruscogenin exhibits a complex spirostane-type steroidal structure characterized by the systematic name (1β,3β,25R)-spirost-5-ene-1,3-diol [3]. The compound features a tetracyclic steroid backbone with a spiroketal side chain, representing a characteristic structural motif of steroidal sapogenins [6].

Trimebutine demonstrates the structural formula 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate [7]. This compound contains a benzoic acid ester linkage connecting a trimethoxybenzene ring system to a substituted butyl chain bearing a dimethylamino group and a phenyl substituent [8].

The ruscogenin component exhibits a rigid polycyclic framework with specific stereochemical configurations at multiple chiral centers [9]. The spirostane backbone incorporates six-membered rings in chair conformations, with the characteristic spiro linkage occurring at the C-22 position [6]. The hydroxyl groups at positions 1β and 3β provide hydrogen bonding capabilities and contribute to the compound's physicochemical properties [10].

Stereochemistry and Conformational Analysis

The stereochemical analysis of Ruscorectal (combination) reveals complex three-dimensional arrangements in both components. Ruscogenin possesses twelve defined stereogenic centers, with the absolute configuration designated as (1β,3β,25R) [2]. The 25R stereochemistry represents a critical structural feature distinguishing ruscogenin from its 25S epimer, neoruscogenin [11].

Nuclear magnetic resonance studies have established definitive stereochemical assignments through analysis of geminal proton chemical shift differences [12]. The H₂-26 geminal protons in 25R-spirostane compounds exhibit chemical shift differences (Δab) of less than 0.2 parts per million, contrasting with 25S compounds that demonstrate differences exceeding 0.5 parts per million [11].

Table 2: Stereochemical Parameters of Ruscogenin

ParameterValueReference Method
Chiral Centers12X-ray Crystallography
25R ConfigurationConfirmed¹H Nuclear Magnetic Resonance
H₂-26 Chemical Shift Difference<0.2 ppmNuclear Magnetic Resonance
Conformational Rigidity (nRot)0Computational Analysis

Conformational analysis through molecular dynamics simulations demonstrates that ruscogenin maintains a rigid three-dimensional structure with minimal rotatable bonds [13]. The compound exhibits excellent structural stability with root mean square deviation values remaining below 2.0 Angstroms throughout extended simulation periods [14].

Trimebutine displays conformational flexibility within its aliphatic chain region while maintaining relatively fixed aromatic ring geometries [15]. The dimethylamino group can adopt various orientations relative to the phenyl ring system, contributing to the compound's pharmacological versatility [8].

Physical Properties and Stability

The physical properties of Ruscorectal (combination) reflect the combined characteristics of both constituent molecules. Ruscogenin demonstrates limited aqueous solubility with a calculated log S value of -5.318, indicating poor water solubility characteristics [13]. The compound exhibits high lipophilicity with log P and log D₇.₄ values of 5.044 and 4.272, respectively [14].

Table 3: Physical Properties of Ruscorectal Components

PropertyRuscogeninTrimebutineReference
Melting Point (°C)198-20280-84 [9] [16]
Boiling Point (°C)563.1 ± 50.0Not Reported [9]
Density (g/cm³)1.18Not Reported [9]
Log P5.044Not Reported [13]
Solubility in Dimethyl Sulfoxide10 mg/mLSoluble [17]
Storage Temperature-20°C0-10°C [17] [16]

Thermal stability studies indicate that ruscogenin maintains structural integrity at temperatures up to 198°C, corresponding to its melting point range [9]. The compound demonstrates excellent chemical stability under standard storage conditions when protected from light and moisture [17].

Trimebutine exhibits moderate thermal stability with a melting point range of 80-84°C [16]. The compound requires refrigerated storage conditions to maintain optimal stability and prevent degradation [18].

Spectroscopic Characterization

Spectroscopic characterization of Ruscorectal (combination) components employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships [15].

Ruscogenin exhibits distinctive ¹H nuclear magnetic resonance signals including hydroxyl protons at approximately 3.6-4.2 parts per million and steroid ring protons throughout the aliphatic region [21]. The compound's ¹³C nuclear magnetic resonance spectrum displays 27 distinct carbon signals corresponding to the complete molecular framework [6].

Table 5: Characteristic Spectroscopic Data

TechniqueRuscogenin Key SignalsTrimebutine Key Signals
¹H NMRδ 3.6-4.2 (OH), δ 0.8-2.5 (steroid H)δ 3.90 (OCH₃), δ 2.42 (N(CH₃)₂)
¹³C NMR27 carbon signals22 carbon signals
InfraredOH stretch ~3400 cm⁻¹C=O stretch ~1650 cm⁻¹
Mass Spectrometry[M+H]⁺ 431.2→287.0[M+H]⁺ 388.2

Trimebutine demonstrates characteristic nuclear magnetic resonance patterns including methoxy group signals at 3.90 parts per million and dimethylamino signals at 2.42 parts per million [15]. The aromatic region displays complex multipicity patterns corresponding to the substituted benzene rings [8].

Infrared spectroscopy reveals distinctive functional group absorptions with ruscogenin showing broad hydroxyl stretching around 3400 cm⁻¹ and trimebutine exhibiting carbonyl stretching near 1650 cm⁻¹ [22]. Mass spectrometry provides molecular ion confirmation with ruscogenin showing fragmentation patterns m/z 431.2→287.0 and trimebutine demonstrating molecular ion peaks consistent with its molecular weight [23].

Ultraviolet-visible spectroscopy indicates limited chromophoric character for ruscogenin due to the absence of extended conjugation systems [24]. Trimebutine exhibits moderate ultraviolet absorption corresponding to its aromatic ring systems [7].

The primary structural difference between neoruscogenin and ruscogenin lies in the degree of saturation at the C25(27) position [12] [13]. While ruscogenin maintains a saturated configuration at this position, neoruscogenin features a double bond between C25 and C27, creating a methylidene functionality [13] [14]. This modification reduces the molecular weight by 2.02 g/mol and introduces additional unsaturation into the molecule [12] [13].

Both compounds share identical stereochemical configurations at the remaining stereocenters, including the characteristic 1β,3β-dihydroxy arrangement and the spiro junction between the steroid nucleus and the tetrahydrofuran ring [12] [13] [14]. The InChI key for neoruscogenin (ALTRINCJVPIQNK-NHIXJPGBSA-N) differs from that of ruscogenin, reflecting the structural variation at the C25(27) position [13] [14].

Ratio in Ruscorectal Combination

Research indicates that neoruscogenin and ruscogenin occur together in natural extracts from Ruscus aculeatus, with their relative proportions varying according to geographical origin and extraction conditions [8] [15]. Studies of Turkish Ruscus aculeatus samples demonstrated that neoruscogenin concentrations in rhizomes range from 0.046% to 0.173%, while ruscogenin concentrations span 0.020% to 0.111% [8].

The European Pharmacopoeia specifies that total sapogenins should be expressed as a mixture of neoruscogenin and ruscogenin, without establishing specific individual ratios [8] [9]. High-performance liquid chromatography analysis typically shows neoruscogenin eluting before ruscogenin, with a relative retention time ratio of approximately 0.8 [8] [15].

Trimebutine

Chemical Structure and IUPAC Nomenclature

Trimebutine possesses the IUPAC name 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, reflecting its ester structure formed between 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutanol [16] [17] [18]. The compound's molecular formula C₂₂H₂₉NO₅ corresponds to a molecular weight of 387.476 g/mol [16] [17] [18].

The structural architecture features a trimethoxybenzene ring connected via an ester linkage to a quaternary carbon center bearing dimethylamino and phenyl substituents [19] [17]. The systematic nomenclature 3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester provides an alternative description of the compound's connectivity [16] [20] [17].

Molecular Properties

Trimebutine crystallizes in the monoclinic crystal system with space group P21/n, exhibiting unit cell parameters of a = 15.9789(5) Å, b = 7.4115(2) Å, c = 17.8392(7) Å, and β = 96.069(3)° [19]. The compound demonstrates a melting point of 79°C and appears as a white crystalline powder [19] [18].

Solubility studies reveal that trimebutine exhibits very limited water solubility at 120 ± 50 μg/mL under neutral conditions, but solubility increases to 270 ± 60 μg/mL in basic medium [21]. The compound shows excellent solubility in organic solvents including acetone, chloroform, ethanol, and dimethyl sulfoxide [22] [18].

Synthesis Pathways

Trimebutine synthesis employs alkylation or acylation of isonitriles and nitriles as key synthetic steps [23] [24]. The synthetic approach involves the formation of the quaternary carbon center through controlled alkylation reactions, followed by esterification with 3,4,5-trimethoxybenzoic acid [23] [24] [25].

Alternative synthetic routes utilize Vilsmeier reaction conditions and Friedel-Crafts acylation to construct the aromatic ester framework [19]. The synthesis requires careful control of stereochemistry at the quaternary carbon center to ensure the desired pharmacological activity [23] [24]. Industrial production methods focus on optimizing reaction conditions to maximize yield while minimizing formation of undesired impurities [25] [26].

Component Integration and Structural Relationship

The Ruscorectal combination represents a sophisticated pharmaceutical formulation that integrates the complementary biological activities of steroidal sapogenins (ruscogenin and neoruscogenin) with the spasmolytic properties of trimebutine . This combination leverages the anti-inflammatory characteristics of the ruscogenin components alongside the smooth muscle relaxant effects of trimebutine .

The molecular integration within the combination formulation takes advantage of the distinct pharmacokinetic profiles of each component . The lipophilic nature of the ruscogenin compounds (XLogP ~4.7) facilitates tissue penetration, while trimebutine provides rapid onset of action through its interaction with muscarinic receptors and weak mu-opioid agonist effects [17] .

Dates

Last modified: 04-14-2024

Explore Compound Types